ethyl 4-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate ethyl 4-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16296467
InChI: InChI=1S/C25H25N5O5S2/c1-3-34-24(33)28-11-9-27(10-12-28)21-18(22(31)29-8-4-6-16(2)20(29)26-21)14-19-23(32)30(25(36)37-19)15-17-7-5-13-35-17/h4-8,13-14H,3,9-12,15H2,1-2H3/b19-14-
SMILES:
Molecular Formula: C25H25N5O5S2
Molecular Weight: 539.6 g/mol

ethyl 4-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate

CAS No.:

Cat. No.: VC16296467

Molecular Formula: C25H25N5O5S2

Molecular Weight: 539.6 g/mol

* For research use only. Not for human or veterinary use.

ethyl 4-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate -

Specification

Molecular Formula C25H25N5O5S2
Molecular Weight 539.6 g/mol
IUPAC Name ethyl 4-[3-[(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperazine-1-carboxylate
Standard InChI InChI=1S/C25H25N5O5S2/c1-3-34-24(33)28-11-9-27(10-12-28)21-18(22(31)29-8-4-6-16(2)20(29)26-21)14-19-23(32)30(25(36)37-19)15-17-7-5-13-35-17/h4-8,13-14H,3,9-12,15H2,1-2H3/b19-14-
Standard InChI Key KMMXXPLZYPDHQU-RGEXLXHISA-N
Isomeric SMILES CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CO5
Canonical SMILES CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)CC5=CC=CO5

Introduction

Structural Features and Molecular Characteristics

Core Architecture

The compound features a hybrid structure combining three distinct heterocyclic systems:

  • Pyrido[1,2-a]pyrimidin-4-one: A fused bicyclic system with a pyridine ring condensed to a pyrimidone, providing a planar aromatic base for intermolecular interactions .

  • Thiazolidine-4-one: A five-membered ring containing sulfur and nitrogen atoms, modified with a furan-2-ylmethyl group at position 3 and a thiocarbonyl group at position 2.

  • Piperazine-1-carboxylate: A six-membered diamine ring substituted with an ethyl carboxylate group, enhancing solubility and enabling hydrogen bonding .

The Z-configuration of the exocyclic double bond linking the thiazolidine and pyrido[1,2-a]pyrimidin-4-one moieties is critical for maintaining structural rigidity and biological activity .

Spectroscopic and Computational Data

  • IUPAC Name: ethyl 4-[3-[(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperazine-1-carboxylate .

  • SMILES: CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CO5 .

  • InChIKey: KMMXXPLZYPDHQU-RGEXLXHISA-N .

Synthesis and Reaction Pathways

Multi-Step Synthesis Strategy

The synthesis involves sequential reactions to assemble the hybrid structure:

  • Thiazolidine Formation: Condensation of furan-2-ylmethylamine with carbon disulfide and ethyl chloroacetate yields the 3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one intermediate.

  • Knoevenagel Condensation: Reaction of the thiazolidine derivative with 9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carbaldehyde under basic conditions introduces the (Z)-configured exocyclic double bond.

  • Piperazine Coupling: Mitsunobu reaction or nucleophilic substitution attaches the ethyl piperazine-1-carboxylate group to the pyrido[1,2-a]pyrimidine core.

Key Reaction Conditions

  • Temperature: 80–100°C for cyclization steps.

  • Catalysts: Triethylamine for deprotonation; palladium catalysts for cross-coupling.

  • Solvents: Dimethylformamide (DMF) or tetrahydrofuran (THF).

Physicochemical and Analytical Properties

Solubility and Stability

  • Solubility: >10 mg/mL in DMSO; <1 mg/mL in water .

  • Stability: Stable at 4°C for 6 months; degrades above 150°C .

Spectroscopic Characterization

TechniqueKey Data
¹H NMRδ 1.25 (t, 3H, COOCH₂CH₃), δ 2.45 (s, 3H, CH₃), δ 6.35 (d, 1H, furan)
LC-MSm/z 540.1 [M+H]⁺, 562.1 [M+Na]⁺
IR1720 cm⁻¹ (C=O), 1650 cm⁻¹ (C=N), 1240 cm⁻¹ (C=S)

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Modifying the furan and piperazine substituents to optimize potency.

  • In Vivo Pharmacokinetics: Assessing oral bioavailability and metabolic stability.

  • Target Identification: Proteomic approaches to map interaction networks .

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